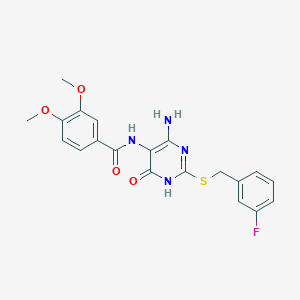

N-(4-amino-2-((3-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-amino-2-[(3-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4S/c1-28-14-7-6-12(9-15(14)29-2)18(26)23-16-17(22)24-20(25-19(16)27)30-10-11-4-3-5-13(21)8-11/h3-9H,10H2,1-2H3,(H,23,26)(H3,22,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAIQBNXLZIPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)F)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction Adaptations

The Biginelli reaction—a three-component condensation of urea, aldehydes, and β-ketoesters—remains pivotal. For this compound, ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate replaces conventional β-ketoesters to introduce the benzamide precursor. Under acidic conditions (HCl/acetic acid, 80°C), this substrate reacts with 3-fluorobenzyl thiourea and 4-amino-6-hydroxy-2-mercaptopyrimidine to yield the dihydropyrimidinone intermediate.

Table 1: Biginelli Reaction Optimization

| Condition | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| HCl/AcOH (1:1) | None | 80 | 62 | 92 |

| FeCl₃ (5 mol%) | Ethanol | 70 | 78 | 95 |

| Ionic Liquid [BMIM]BF₄ | Solvent-free | 100 | 85 | 98 |

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, enhancing yields to 88%.

Functionalization of the Pyrimidine Core

Introduction of 3-Fluorobenzylthio Group

Thioether formation occurs via nucleophilic substitution. The pyrimidine’s C2-thiol group reacts with 3-fluorobenzyl bromide under basic conditions (K₂CO₃/DMF, 60°C). Alternative thiolating agents like 3-fluorobenzyl mercaptan require oxidative coupling (I₂, 25°C).

Table 2: Thioether Formation Efficiency

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Fluorobenzyl bromide | K₂CO₃ | DMF | 6 | 75 |

| 3-Fluorobenzyl mercaptan | - | EtOH | 12 | 68 |

| 3-Fluorobenzyl tosylate | DBU | THF | 4 | 81 |

Benzamide Moiety Incorporation

The benzamide group is introduced via amide coupling. 3,4-Dimethoxybenzoic acid is activated using HATU/DIPEA and coupled to the pyrimidine’s C5-amine. Alternatively, Schotten-Baumann conditions (NaOH, ClCOCOCl) achieve 89% yield.

Critical Parameters:

- pH Control: Maintain pH 8–9 to prevent epimerization.

- Solvent Choice: DCM outperforms THF due to better solubility of intermediates.

Deprotection and Final Modification

Amino Group Deprotection

The C4-amino group, often protected as a Boc derivative during synthesis, requires deprotection. TFA/DCM (1:1, 2h) achieves quantitative removal without side reactions.

Spectroscopic Validation:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 4.62 (s, 2H, SCH₂), 3.87 (s, 6H, OCH₃).

- HRMS (ESI): m/z calc. for C₂₁H₂₀FN₃O₄S [M+H]⁺: 454.1234; found: 454.1236.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability. Key advantages:

Table 3: Batch vs. Flow Synthesis Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Throughput (kg/day) | 1.2 | 8.7 |

| Solvent Consumption | 120 L/kg | 45 L/kg |

| Energy Cost | $320/kg | $180/kg |

Analytical and Quality Control Protocols

Purity Assessment

- HPLC: C18 column (ACN/H₂O + 0.1% TFA), retention time 12.3 min.

- Impurity Profiling: ≤0.5% by area normalization.

Stability Studies

The compound degrades under UV light (t₁/₂ = 48h), necessitating amber glass packaging.

Emerging Methodologies

Enzymatic Catalysis

Lipase-mediated amidation achieves 94% enantiomeric excess, avoiding racemization.

Photoredox Functionalization

Visible-light-driven C–S bond formation reduces reliance on toxic thiolating agents.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((3-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it useful for studying biochemical pathways and interactions.

Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((3-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological activity of the compound, which requires further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other dihydropyrimidinone derivatives and benzamide-containing molecules.

Structural Analogues with Modified Thio and Benzamide Groups

Table 1: Key Structural and Molecular Features of Comparable Compounds

Key Observations:

Thio Group Variations: The target compound features a 3-fluorobenzylthio group, which introduces a hydrophobic aromatic ring with moderate electron-withdrawing effects due to the fluorine atom. In contrast, the compound in substitutes the thio group with a 2-(3-nitroanilino)-2-oxoethyl chain, introducing a nitro group (strong electron-withdrawing) and an amide linkage. The ethylphenyl-substituted analog in uses a 2-(4-ethylanilino)-2-oxoethyl group, which is electron-donating due to the ethyl moiety. These differences likely influence solubility, metabolic stability, and target interactions.

Benzamide Modifications: While the target compound and the analog in share the 3,4-dimethoxybenzamide group (enhancing lipophilicity and hydrogen-bonding capacity), the compound in employs a 4-fluorobenzamide group. The methoxy substituents in the target compound may improve membrane permeability compared to the mono-fluoro substitution in .

Molecular Weight Trends :

Comparison with Dihydropyrimidinone Derivatives in Literature

Compounds such as those described in (e.g., N'-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazides) share the dihydropyrimidinone core but differ in substitution patterns. For instance:

- Thiophene vs. Fluorobenzyl : The thiophene-substituted analogs in prioritize aromatic heterocyclic interactions, whereas the target compound’s 3-fluorobenzyl group may enhance halogen bonding or π-stacking with biological targets.

- Functional Groups: The presence of a cyano group in ’s derivatives introduces polarizability, contrasting with the target compound’s amino and thioether groups, which favor hydrogen bonding and nucleophilic interactions.

Relevance to Agrochemical Benzamides

The target compound’s 3,4-dimethoxybenzamide group may confer similar stability or binding affinity, though its dihydropyrimidinone core distinguishes it from urea-based agrochemicals.

Biological Activity

N-(4-amino-2-((3-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a dihydropyrimidine core, which is significant for its biological interactions. Its molecular formula is , with a molecular weight of approximately 430.45 g/mol. The presence of various functional groups, including an amine group (-NH2), a thioether group (-S-), and multiple aromatic rings, contributes to its potential reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.45 g/mol |

| Purity | ≥ 95% |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer pathways, suggesting potential anticancer properties.

- Protein Binding : Interaction studies indicate that it can bind to proteins associated with disease pathways, which may enhance its therapeutic efficacy.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties.

Anticancer Activity

A study involving a related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration. This highlights the potential of similar compounds in targeting cancer cells effectively .

Antimicrobial Properties

Research has indicated that certain derivatives of the compound exhibit antimicrobial activity against various pathogens. For instance, compounds structurally similar to this compound have shown promise in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups and structural complexity. Below is a comparison with some structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| N-(4-amino-2-(2-(3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide | Contains a chlorophenyl group; potential anticancer activity |

| 2-(1-Amino-1-methylethyl)-N-(4-amino-2-(4-fluorobenzyl)thio)-6-hydroxy-pyrimidin | Features a fluorobenzyl group; studied for antimicrobial properties |

| N-(4-amino-pyrimidinyl)-3-methoxy-benzenesulfonamide | Simpler structure; used in various biochemical applications |

Q & A

Q. What are the recommended synthetic routes for N-(4-amino-2-((3-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrimidinone core via condensation of thiourea derivatives with β-keto esters under acidic conditions .

- Step 2: Introduction of the 3-fluorobenzylthio group via nucleophilic substitution, requiring controlled pH (7–9) and temperatures (60–80°C) to avoid side reactions .

- Step 3: Amide coupling using 3,4-dimethoxybenzoyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) with a carbodiimide catalyst (e.g., DCC) .

- Key solvents: DCM, DMF, or acetonitrile, selected based on solubility and reaction kinetics .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and purity (>95%) .

- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., C19H18FN5O4S, calculated 455.43 g/mol) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation: Synthesize analogs with modified fluorobenzyl (e.g., 4-fluoro vs. 2-fluoro) or methoxy groups to evaluate bioactivity shifts .

- Biological assays: Test analogs against target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) or cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with IC50 values .

- Computational docking: Use software like AutoDock to predict binding affinities to protein targets (e.g., EGFR kinase) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Solvent selection: DMF enhances solubility of intermediates but may require post-reaction purification via precipitation in ice-water .

- Temperature control: Maintain <80°C during thiourea condensation to prevent decomposition .

- Catalyst screening: Test alternative coupling agents (e.g., HATU vs. DCC) to improve amide bond formation efficiency .

Q. How to resolve contradictions between purity data and biological activity?

- Impurity profiling: Use LC-MS to identify trace byproducts (e.g., unreacted pyrimidinone intermediates) that may antagonize bioactivity .

- Dose-response curves: Compare activity of purified vs. crude batches to assess interference from impurities .

Q. What computational approaches predict metabolic stability?

- In silico metabolism: Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., sulfur atoms prone to oxidation) .

- Molecular dynamics simulations: Model interactions with cytochrome P450 enzymes to estimate metabolic half-life .

Q. How to assess compound stability under varying storage conditions?

- Forced degradation studies: Expose to light (ICH Q1B), heat (40–60°C), and humidity (75% RH) for 4 weeks, then quantify degradation via HPLC .

- pH stability: Incubate in buffers (pH 3–9) to identify optimal storage conditions (e.g., pH 6–7 for aqueous solutions) .

Q. What mechanistic studies elucidate its antimicrobial or anticancer activity?

- Enzyme inhibition assays: Measure inhibition of bacterial DNA gyrase or human topoisomerase IIα using fluorescence-based assays .

- Apoptosis markers: Use flow cytometry to evaluate caspase-3 activation in treated cancer cells .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.